Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19948177
InChI: InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate

CAS No.:

Cat. No.: VC19948177

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name ethyl 1-[(4-cyanophenyl)methyl]piperidine-2-carboxylate
Standard InChI InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3
Standard InChI Key QGDHETAPFQDHFO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Properties

Molecular Architecture

Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate (C<sub>16</sub>H<sub>19</sub>N<sub>2</sub>O<sub>2</sub>) comprises a six-membered piperidine ring with two functional groups:

  • Ethyl carboxylate at position 2, contributing to the molecule’s polarity and potential as a prodrug.

  • 4-Cyanobenzyl group at position 1, introducing aromaticity and a nitrile moiety that may influence biological activity .

The presence of the nitrile group (-CN) enhances intermolecular interactions, such as hydrogen bonding, while the ester group offers hydrolytic susceptibility, a trait common in bioactive molecules .

Physicochemical Characteristics

While experimental data for this compound are unavailable, analog-based inferences suggest:

PropertyEstimated ValueBasis for Estimation
Molecular Weight275.34 g/molCalculated from formula C<sub>16</sub>H<sub>19</sub>N<sub>2</sub>O<sub>2</sub>
Boiling Point~122°C (0.5 mmHg)Similar to Ethyl 1-benzylpiperidine-4-carboxylate
Density1.05–1.10 g/mLAdjusted for nitrile’s polarity
SolubilityModerate in chloroform, methanolComparable ester solubility
pKa~7.9 (piperidine nitrogen)Predicted via analog data

The nitrile group likely reduces solubility in nonpolar solvents compared to non-cyanated analogs .

Synthesis and Manufacturing

Key Synthetic Strategies

The synthesis of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate can be approached through two primary routes:

Alkylation of Piperidine-2-carboxylate

This method mirrors the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate :

  • Substrate Preparation: Ethyl piperidine-2-carboxylate is synthesized via esterification of piperidine-2-carboxylic acid.

  • Benzylation: Reacting the piperidine derivative with 4-cyanobenzyl chloride under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in toluene) at 100°C for 4–8 hours .

  • Purification: Extraction with dichloromethane, followed by recrystallization from hexane/ethyl acetate .

Example Reaction:

Ethyl piperidine-2-carboxylate+4-Cyanobenzyl chlorideK2CO3,TolueneEthyl 1-(4-cyanobenzyl)piperidine-2-carboxylate\text{Ethyl piperidine-2-carboxylate} + \text{4-Cyanobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{Toluene}} \text{Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate}

Reductive Amination

An alternative route involves reductive amination of ethyl 2-oxopiperidine-4-carboxylate with 4-cyanobenzylamine, though this method may require optimization to avoid over-reduction .

Challenges and Optimizations

  • Nitrile Stability: The 4-cyanobenzyl group may undergo hydrolysis under acidic or basic conditions, necessitating pH-controlled environments .

  • Catalyst Selection: Phosphomolybdic acid, effective in oxidizing piperidine derivatives , could aid in intermediate steps but requires validation for this specific substrate.

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